
2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied for its potential in various applications, including medicinal chemistry. The structure of the compound suggests that it may exhibit interesting chemical and biological properties due to the presence of the fluorophenyl group and the carboxamide moiety.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of related compounds has been reported through a series of condensation reactions, starting from cyano acetamide and dithiane-diol, followed by various functionalization steps . Similarly, azomethine derivatives of benzothiophene carboxamide have been synthesized by reacting aromatic aldehydes with amino benzothiophene carboxamide in ethanol . These methods highlight the versatility of thiophene chemistry and the potential routes that could be employed to synthesize the compound .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . The presence of intramolecular hydrogen bonding, as observed in related compounds, can stabilize the molecular conformation and influence the overall molecular geometry . The fluorine atom in the 4-fluorophenyl group is likely to have a significant impact on the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, including those involving their carboxamide and fluorophenyl moieties. The carboxamide group can engage in hydrogen bonding, which can be crucial for the binding of the molecule to biological targets, such as enzymes or receptors . The fluorine atom can also influence the reactivity of the compound, as it is known to be an electron-withdrawing group that can stabilize adjacent positive charges or reactive intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the carboxamide group can increase hydrogen bonding potential, affecting solubility in polar solvents . The bulky substituents on the thiophene ring, such as the phenyl and fluorophenyl groups, can impact the melting point and crystallinity of the compound . The stability of these compounds under various conditions is also an important consideration, especially for potential pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and biological evaluation of derivatives similar to 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide, highlighting their potential as anticancer agents. For instance, a study presented the synthesis of substituted 2-phenylthiazole-4-carboxamide derivatives, evaluated against human cancer cell lines, showing significant cytotoxic activity (Aliabadi et al., 2010). Similarly, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized, displaying in vitro cytotoxicity against cancer cell lines, underscoring the therapeutic potential of thiophene-based compounds (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity
Another aspect of research on this compound involves antimicrobial activities. Studies have been conducted on the synthesis, characterization, and evaluation of thiophene-2-carboxamide derivatives, showcasing their effectiveness against various microorganisms. For example, the synthesis and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides highlighted significant antimicrobial properties, suggesting potential in developing new antimicrobial agents (Talupur et al., 2021).
Chemical Characterization and Properties
The chemical properties and characterization of related compounds have also been a subject of study. Research on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including those with fluorophenyl components, has contributed to understanding the interaction with bacterial cells, offering insights into the development of anti-microbial agents with anti-biofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Sensing Applications
Furthermore, oligothiophene-based compounds have been explored for their fluorescence "turn-on" sensing capabilities for carboxylate anions, showcasing the potential for chemical sensing applications. The specific interaction and fluorescence enhancement upon binding to carboxylate anions indicate the versatility of thiophene-based compounds in sensor design (Kim & Ahn, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c20-14-8-6-12(7-9-14)10-17(23)22-19-15(18(21)24)11-16(25-19)13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQYADMUOXHOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)
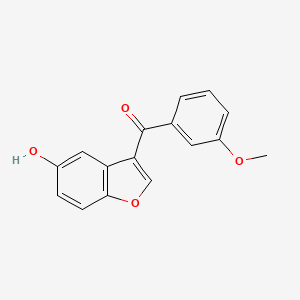
![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

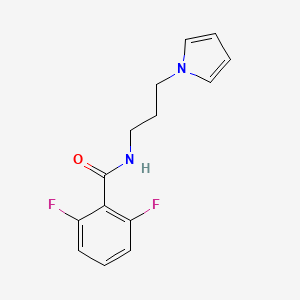
![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)


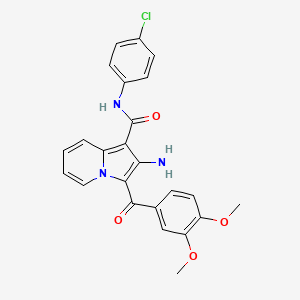
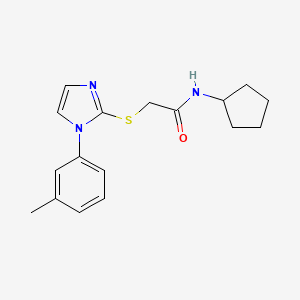

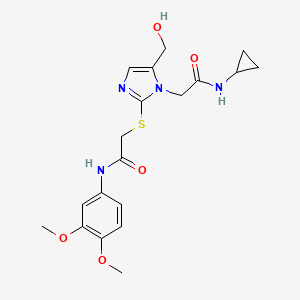
![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)